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Compound of Interest

Compound Name:
4-Phenyltetrahydro-2H-pyran-4-

carbonitrile

Cat. No.: B1585326 Get Quote

The 4-phenyloxane-4-carbonitrile scaffold, also known as 4-phenyltetrahydro-2H-pyran-4-
carbonitrile, is a heterocyclic compound featuring a central six-membered tetrahydropyran

(oxane) ring. At the 4-position of this ring, a phenyl group and a nitrile (cyano) group are

attached to the same carbon atom.

The presence of the saturated oxane ring imparts a degree of three-dimensionality, while the

phenyl and cyano groups introduce aromatic and polar characteristics, respectively. These

features suggest that derivatives of this scaffold could interact with a variety of biological

targets.

Part 2: Biological Activities of Structurally Related
Compounds
Given the lack of direct data on 4-phenyloxane-4-carbonitrile derivatives, we will now explore

the biological activities of compounds that share one or more of its key structural features.

Tetrahydro-4H-pyran-4-one Derivatives: A Close
Structural Analog
A closely related class of compounds is the tetrahydro-4H-pyran-4-one derivatives, which

possess the same tetrahydropyran ring but feature a ketone at the 4-position. These

compounds have been investigated for a range of biological activities.
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Anticancer Activity: Derivatives of tetrahydro-4H-pyran-4-one have shown promise as

anticancer agents, with the ability to induce apoptosis and inhibit cell cycle progression in

various cancer cell lines[2].

Anti-inflammatory Effects: Certain tetrahydropyran derivatives have demonstrated anti-

inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α

and IL-6[2].

Antimicrobial Properties: The tetrahydro-4H-pyran-4-one core is also found in compounds

with activity against bacterial and fungal pathogens[3].

A common method to assess the anticancer potential of these compounds is the MTT assay.

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³

to 1x10⁴ cells per well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compound and

a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 24-72 hours.

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO,

isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570

nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the

concentration of the compound that inhibits cell growth by 50%).

4H-Pyran Derivatives: The Unsaturated Counterparts
Unsaturated 4H-pyran derivatives have also been extensively studied and exhibit a broad

spectrum of biological activities.
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Antioxidant and Antibacterial Properties: Certain 4H-pyran derivatives have shown significant

antioxidant and antibacterial activities[4].

Anticancer Potential: These compounds have also been investigated for their cytotoxic

effects against cancer cell lines like HCT-116[4].

Compounds with a Phenyl and Cyano Group on a Cyclic
Core
The presence of a phenyl and a cyano group on a cyclic scaffold is a feature of several

biologically active molecules.

Androgen Receptor Antagonists: 4-Phenylpyrrole derivatives containing a cyano group have

been developed as novel androgen receptor antagonists for the treatment of prostate

cancer[5].

Kinase Inhibitors:

EGFR and HER-2 Inhibition: 4-Anilinoquinoline-3-carbonitrile derivatives have been

designed as irreversible inhibitors of the tyrosine kinase activity of the epidermal growth

factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)[6].

HER2 Tyrosine Kinase Inhibition: 4-Aryl-5-cyano-2H-1,2,3-triazoles have been

synthesized and evaluated as inhibitors of HER2 tyrosine kinase[7].

The inhibitory activity of these compounds against specific kinases can be determined using

various in vitro assay formats, such as a luminescence-based kinase assay.

Assay Preparation Kinase Reaction Signal Detection
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Part 3: Synthesis of Structurally Related Scaffolds
The synthesis of the core structures discussed provides a foundation for the potential synthesis

of 4-phenyloxane-4-carbonitrile derivatives.

Synthesis of 4H-Pyran Derivatives
A common method for the synthesis of 4H-pyran derivatives is a one-pot, three-component

reaction.

Reactant Mixture: In a suitable solvent (e.g., ethanol), combine an aldehyde, an active

methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound.

Catalyst: Add a basic catalyst (e.g., piperidine, triethylamine).

Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete

(monitored by TLC).

Workup: Cool the reaction mixture, and collect the precipitated product by filtration.

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 4H-

pyran derivative.

Synthesis of Pyrazole-4-carbonitriles
Microwave-assisted synthesis has been employed for the efficient production of pyrazole-4-

carbonitrile derivatives[8].

Initial Condensation: React an aldehyde (e.g., thiophene-2-aldehyde) with malononitrile in

the presence of a catalytic amount of sodium ethoxide under low-power microwave

irradiation (e.g., 210 W) to form a heteroarylidene malononitrile intermediate[8].

Cyclization: Add phenylhydrazine to the reaction mixture and continue microwave irradiation

to facilitate the cyclocondensation reaction, yielding the pyrazole-4-carbonitrile derivative[8].

Isolation and Purification: After cooling, the product can be isolated and purified by standard

methods such as recrystallization[8].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1373502.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1373502.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1373502.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1373502.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 4: Future Directions and Therapeutic Potential
While there is a clear absence of research on the biological activity of 4-phenyloxane-4-

carbonitrile derivatives, the diverse activities of structurally related compounds suggest that this

scaffold is a promising starting point for new drug discovery efforts. The combination of a

tetrahydropyran ring, known for its presence in many bioactive molecules, with the geminal

phenyl and cyano groups, which are features of various kinase inhibitors and receptor

modulators, indicates that 4-phenyloxane-4-carbonitrile derivatives could be explored for a

wide range of therapeutic applications, including:

Oncology: As potential kinase inhibitors or cytotoxic agents.

Infectious Diseases: As novel antimicrobial or antiviral compounds.

Inflammatory Disorders: As modulators of inflammatory pathways.

Future research should focus on developing efficient synthetic routes to 4-phenyloxane-4-

carbonitrile derivatives and subsequently screening them against a variety of biological targets

to elucidate their pharmacological profile. Structure-activity relationship (SAR) studies will be

crucial in optimizing the potency and selectivity of any identified lead compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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